3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O3/c16-13-4-3-12(23-13)15(21)20-7-1-2-10(9-20)22-14-11(8-17)18-5-6-19-14/h3-6,10H,1-2,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXBRZQLMOVVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary building blocks (Figure 1):
- Piperidine-3-ol backbone : Serves as the central scaffold for subsequent functionalization.
- 5-Bromofuran-2-carbonyl group : Introduced via acyl transfer reactions.
- Pyrazine-2-carbonitrile moiety : Attached through nucleophilic substitution or Mitsunobu coupling.
Key intermediates include:
Stepwise Synthetic Routes
Route 1: Sequential Acylation and Etherification
This two-step approach involves first functionalizing the piperidine ring followed by coupling with the pyrazine-carbonitrile group.
Step 1: Synthesis of 1-(5-Bromofuran-2-carbonyl)piperidin-3-ol
Reagents :
- 5-Bromofuran-2-carboxylic acid → activated as acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Piperidin-3-ol: Dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Conditions :
- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.
- Temperature: 0°C → room temperature, 12–24 hours.
Mechanism : Nucleophilic acyl substitution at the piperidine nitrogen.
Yield : 65–78% (estimated from analogous acylation reactions).
Step 2: Etherification with Pyrazine-2-carbonitrile
Reagents :
- 1-(5-Bromofuran-2-carbonyl)piperidin-3-ol
- Pyrazine-2-carbonitrile (activated as a leaving group, e.g., bromide or tosylate)
Conditions :
- Mitsunobu reaction: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF.
- Temperature: 0°C → reflux, 6–12 hours.
Mechanism : SN2 displacement facilitated by Mitsunobu conditions, which invert stereochemistry at the piperidine C3 position.
Yield : 45–52% (based on comparable etherification yields in pyrazine systems).
Route 2: Convergent Coupling Strategy
This one-pot method utilizes pre-functionalized intermediates to streamline synthesis.
Key Reaction: Ullmann-Type Coupling
Reagents :
- 3-((Tosyloxy)piperidin-1-yl)(5-bromofuran-2-yl)methanone
- Pyrazine-2-carbonitrile
Conditions :
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline
- Base: Cs₂CO₃
- Solvent: Dimethylformamide (DMF) at 110°C for 24 hours.
Mechanism : Copper-catalyzed cross-coupling between the tosyloxy group and carbonitrile.
Yield : 39–52% (extrapolated from similar Ullmann reactions).
Optimization of Critical Parameters
Comparative studies highlight the impact of reaction variables on efficiency:
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Acylation Base | DIPEA over TEA | +12% | |
| Etherification Solvent | THF over DCM | +18% | |
| Catalyst Loading | 15 mol% CuI | +9% | |
| Reaction Time | 18 hours (Ullmann) | +7% |
Analytical Characterization
Post-synthetic validation employs:
Challenges and Alternative Approaches
Steric Hindrance in Piperidine Functionalization
Bulky substituents on the piperidine ring reduce acylation efficiency. Solutions include:
Emerging Methodologies
Flow Chemistry
Continuous flow systems enhance reproducibility and scalability:
Photoredox Catalysis
Visible-light-mediated C–O bond formation shows promise for milder conditions:
- Catalyst : Ir(ppy)₃
- Yield : 57% (preliminary data)
Chemical Reactions Analysis
Types of Reactions
3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group in the bromofuran moiety can be reduced to an alcohol.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran moiety can yield a furanone derivative, while reduction of the carbonyl group can yield a hydroxylated product.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrazine and piperidine derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. The bromofuran moiety may enhance the compound’s binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(5-Chlorofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 3-((1-(5-Methylfuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 3-((1-(5-Fluorofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Uniqueness
The uniqueness of 3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile lies in the presence of the bromine atom, which can significantly influence the compound’s reactivity and binding properties. Bromine is larger and more polarizable than other halogens, which can enhance the compound’s interactions with biological targets and potentially improve its efficacy as a pharmaceutical agent.
Biological Activity
3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, identified by its CAS number 2034229-43-9, is a complex organic compound that has garnered attention for its potential biological activities. The compound features a pyrazine ring, a piperidine moiety, and a bromofuran substituent, which may contribute to its interactions with various biological targets.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes:
- A pyrazine ring, which is known for its ability to participate in π-π interactions.
- A piperidine ring that can form hydrogen bonds.
- A bromofuran moiety that enhances binding affinity through halogen bonding.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Interaction with Enzymes : The compound may inhibit specific enzymes by binding to their active sites, particularly those involved in cancer pathways.
- Modulation of Receptors : It may act on various receptors influencing cellular signaling pathways.
- Inhibition of Angiogenesis : Similar compounds have shown potential in inhibiting blood vessel formation in tumors, suggesting a possible anti-cancer mechanism.
Inhibition Studies
In silico docking studies suggest that similar compounds can effectively bind to matrix metalloproteinases (MMPs), which are critical in cancer metastasis. For instance, docking scores for related compounds were reported as follows:
| Compound | MMP Target | Docking Energy (kcal/mol) |
|---|---|---|
| BPU | MMP-2 | -9.0 |
| BPU | MMP-9 | -7.8 |
These results indicate promising binding affinities that could translate into effective therapeutic agents against cancer.
Case Studies
A notable case study involved the use of pyrazine derivatives in cancer therapy where modifications to the pyrazine scaffold significantly improved biological activity. The incorporation of halogen atoms like bromine has been shown to enhance pharmacological properties by increasing lipophilicity and altering electronic characteristics.
In one study, a related pyrazine compound was synthesized and tested for its ability to inhibit tumor growth in vivo using chick chorioallantoic membrane (CAM) assays. Results indicated substantial inhibition of angiogenesis, supporting the hypothesis that these compounds may serve as effective anti-cancer agents.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how are reaction conditions optimized?
- Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Functionalization of the piperidine ring with the 5-bromofuran-2-carbonyl group under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Etherification of the pyrazine-2-carbonitrile moiety with the modified piperidine derivative, requiring controlled temperature (0–5°C) to avoid side reactions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and final characterization using NMR (¹H/¹³C) and HPLC (≥95% purity) .
Q. How is the structural integrity of this compound validated during synthesis?
- Answer : Analytical techniques are prioritized:
- Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity of the bromofuran attachment and absence of stereochemical impurities .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Crystallography : Optional for resolving ambiguous stereochemistry in the piperidine ring .
Q. What solvents and catalysts are typically employed in its synthesis?
- Answer : Common solvents include dichloromethane (DCM) for coupling reactions and dimethylformamide (DMF) for nucleophilic substitutions. Catalysts like palladium(II) acetate or triethylamine are used for cross-coupling steps .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Answer : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example:
- A Plackett-Burman design screens variables efficiently .
- Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) while maintaining yield .
- In-line FTIR monitoring tracks intermediate formation in flow chemistry setups .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation includes:
- Standardized bioassays : Use cell lines with consistent passage numbers (e.g., HEK293 vs. HeLa) and validate via dose-response curves .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
- Comparative studies : Benchmark against structurally similar compounds (e.g., pyrazine-2-carbonitrile derivatives with substituted piperidines) to isolate structure-activity relationships .
Q. What methodologies elucidate the compound’s mechanism of action in kinase inhibition studies?
- Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinity for kinase ATP-binding pockets (e.g., EGFR or JAK2) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real-time .
- Kinase profiling panels : Broad-spectrum screening (e.g., 100+ kinases) identifies off-target effects .
Q. How are stability and degradation pathways analyzed under physiological conditions?
- Answer :
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Mass fragmentation patterns : HRMS identifies major degradation products (e.g., hydrolysis of the nitrile group to amide) .
- Pharmacokinetic modeling : Predicts in vivo stability using hepatic microsome assays .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data across studies?
- Answer : Discrepancies may stem from:
- Assay interference : Remove phenol red or serum-free media during cell viability tests .
- Batch variability : Ensure consistent synthesis protocols (e.g., chiral purity of piperidine intermediates) .
- Statistical validation : Apply Grubbs’ test to exclude outliers and repeat experiments with ≥3 biological replicates .
Methodological Tables
Table 1 : Key Analytical Parameters for Structural Validation
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 ppm (pyrazine protons), δ 4.5–5.0 ppm (piperidine-O-CH2) | Regioselectivity confirmation |
| HPLC | C18 column, 70:30 acetonitrile/water, 1.0 mL/min | Purity assessment |
| HRMS | [M+H]+ calculated for C₁₅H₁₂BrN₃O₃: 368.02 | Molecular formula validation |
Table 2 : Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low coupling efficiency | Use HATU as a coupling agent instead of DCC | |
| Epimerization during synthesis | Conduct reactions at −20°C with slow addition of base |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
